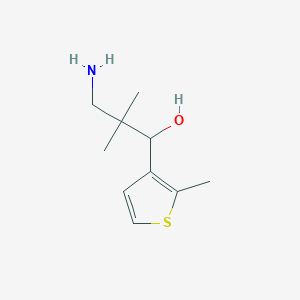

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol |

InChI |

InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |

InChI Key |

ACNRLPZUDMPOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol generally involves the following key stages:

- Esterification of hydroxypivalic acid derivatives to form esters suitable for further functionalization.

- Protection of hydroxyl groups to stabilize intermediates during subsequent reactions.

- Amination or amide formation to introduce the amino functionality.

- Resolution of racemic mixtures using chiral resolving agents to obtain optically active forms.

- Functionalization of the thiophene ring to incorporate the 2-methylthiophen-3-yl substituent.

Detailed Stepwise Preparation (Based on Patent CN102477002B)

A robust preparation method for related 3-amino-2,2-dimethyl derivatives, which can be adapted for the target compound, is described in patent CN102477002B. The process involves:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Esterification | Hydroxypivalic acid is esterified with alcohols (methanol, ethanol, isopropanol) under acid catalysis (e.g., sulfuric acid) to form methyl, ethyl, or isopropyl esters. | Reflux 6-18 hours; acid catalyst; solvent: alcohol | Yields 70-75% with >99% purity (GC) |

| 2. Protection | The hydroxyl group of the ester is protected by reaction with acyl chlorides in the presence of alkali in suitable solvents. | Room temperature to reflux | Formation of protected intermediates for amination |

| 3. Amination | The protected ester undergoes reaction with ammonia solution (28% aqueous) under reflux to form the corresponding 3-amino-2,2-dimethyl propionamide. | Reflux 6-8 hours in aqueous ammonia | Yields 54.7-80% depending on ester type and conditions |

This method emphasizes the importance of ester type and protection strategy to optimize yield and purity.

Optical Resolution for Chiral Purity (Based on US7119211B2)

Since the compound contains a stereocenter at the propanol position, optical purity is critical for pharmaceutical applications. The patent US7119211B2 describes a resolution method applicable to analogues such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, which is structurally related:

| Aspect | Details |

|---|---|

| Resolution Method | Diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives as resolving agents |

| Solvent System | Protic solvents such as water or mixtures of water with lower alcohols (e.g., 2-butanol) |

| Procedure | Racemic amine is reacted with chiral acid to form diastereomeric salts, which are separated by crystallization |

| Outcome | Isolation of optically active amino alcohol with high enantiomeric excess, suitable for pharmaceutical intermediates |

This approach is valuable for obtaining enantiomerically pure this compound, especially when chirality impacts biological activity.

Thiophene Ring Functionalization (Based on Ambeed and Related Sources)

The thiophene moiety, specifically the 2-methylthiophen-3-yl group, can be introduced or manipulated via:

- Reduction of 3-(2-thienyl)propanoic acid to 3-(thiophen-2-yl)propan-1-ol using borane complexes (borane-methyl sulfide or borane-THF), achieving near quantitative yields (97-100%). This intermediate can be further functionalized to incorporate the amino and dimethyl groups on the propanol chain.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Borane-methyl sulfide complex | THF, 0°C to room temp, 5 hours total | 100% | Colorless oil obtained |

| Borane-tetrahydrofuran complex | THF, overnight stirring | 97% | Light yellow oil obtained |

These reduction steps are critical to obtain the alcohol intermediate that serves as a platform for subsequent amination and substitution steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

Structural Analogues and Their Properties

Key Comparisons

Substituent Effects on Reactivity and Stability Thiophene vs. For example, this compound may exhibit distinct metabolic stability in pharmaceutical contexts compared to its phenyl-substituted analogue, 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol . Amino Group Modifications: Replacement of the primary amino group with diethylamino (as in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) reduces polarity, lowering the boiling point (flash point: 73.9°C) and density (0.875 g/cm³) compared to amino-substituted analogues .

Physical Properties State and Solubility: The diethylamino derivative exists as a clear liquid, whereas the dimethylphenyl and thiophene-containing analogues are solids. This difference is attributed to reduced intermolecular hydrogen bonding in the diethylamino compound due to bulky alkyl groups . Molecular Weight Trends: The thiophene-containing compound (211.32 g/mol) has a higher molecular weight than phenyl analogues (e.g., 179.26 g/mol for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol), which may influence crystallinity and melting points .

Applications Pharmaceuticals: Thiophene-containing compounds (e.g., this compound) are often used as bioisosteres in drug design due to their metabolic stability and π-π stacking capabilities. In contrast, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for use in fragrances, reflecting divergent safety and efficacy profiles . Safety Profiles: The diethylamino compound requires stringent handling protocols (e.g., respiratory protection, chemical-resistant gloves), whereas safety data for thiophene derivatives are less documented, indicating a need for further toxicological studies .

Biological Activity

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by an amino group and a thiophenic moiety, suggests various interactions with biological systems that may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 199.32 g/mol. The presence of both amino and hydroxyl groups allows for significant interaction with biomolecules, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.32 g/mol |

| CAS Number | 1876004-91-9 |

| Structure | Chemical Structure |

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. The structural features of the compound suggest it could interact with bacterial cell membranes or inhibit key metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory effects of this compound. The ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Enzyme Modulation

The compound's amino and hydroxyl groups may facilitate hydrogen bonding with enzymes, potentially leading to modulation of enzyme activity. This interaction could influence various biochemical pathways, enhancing or inhibiting specific biological functions.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interactions : The compound may bind to specific receptors involved in inflammatory responses or microbial defense.

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or inflammatory mediator production.

- Cell Membrane Disruption : Its structural properties could allow it to integrate into and disrupt microbial membranes.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The study emphasized the importance of the thiophene ring in enhancing antimicrobial efficacy.

- Anti-inflammatory Research : In vitro assays have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in immune cells. This suggests that this compound could possess similar anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.